![molecular formula C26H23N3O3S B2461823 7-シクロプロピル-2,9-ビス(4-メトキシフェニル)-2,3-ジヒドロピリド[3',2':4,5]チエノ[3,2-d]ピリミジン-4(1H)-オン CAS No. 850782-30-8](/img/structure/B2461823.png)
7-シクロプロピル-2,9-ビス(4-メトキシフェニル)-2,3-ジヒドロピリド[3',2':4,5]チエノ[3,2-d]ピリミジン-4(1H)-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-cyclopropyl-2,9-bis(4-methoxyphenyl)-2,3-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(1H)-one is a complex organic compound characterized by its unique structure, which includes cyclopropyl and methoxyphenyl groups
科学的研究の応用
7-cyclopropyl-2,9-bis(4-methoxyphenyl)-2,3-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular structures.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the development of new materials with specific properties, such as enhanced stability or reactivity.
準備方法
The synthesis of 7-cyclopropyl-2,9-bis(4-methoxyphenyl)-2,3-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(1H)-one involves multiple steps. One common synthetic route starts with the preparation of ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate, which is then reacted with hydrazine hydrate to form tricyclic 3-amino-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-ones . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts.
化学反応の分析
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at positions where the methoxyphenyl groups are attached.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used.
作用機序
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These interactions can influence various pathways, such as enzyme inhibition or receptor binding. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
類似化合物との比較
Compared to other similar compounds, 7-cyclopropyl-2,9-bis(4-methoxyphenyl)-2,3-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(1H)-one stands out due to its unique combination of cyclopropyl and methoxyphenyl groups. Similar compounds include:
- Cyclopropyl 4-methoxyphenyl ketone
- 3-amino-9-methoxymethyl-7-methyl-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-one
These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, which can influence their reactivity and applications.
特性
IUPAC Name |
11-cyclopropyl-4,13-bis(4-methoxyphenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O3S/c1-31-17-9-5-14(6-10-17)19-13-20(15-3-4-15)27-26-21(19)22-23(33-26)25(30)29-24(28-22)16-7-11-18(32-2)12-8-16/h5-13,15,24,28H,3-4H2,1-2H3,(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYSHDHDKGMJIPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2NC3=C(C(=O)N2)SC4=C3C(=CC(=N4)C5CC5)C6=CC=C(C=C6)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-phenoxypropanamide](/img/structure/B2461740.png)
![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-(methylthio)benzamide hydrochloride](/img/structure/B2461744.png)
![N-([2,3'-bipyridin]-3-ylmethyl)-3-(4-cyanophenyl)propanamide](/img/structure/B2461745.png)
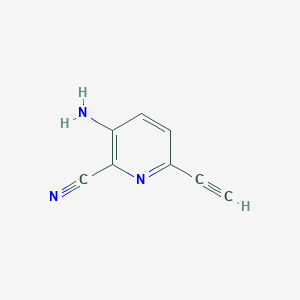
![5-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride](/img/structure/B2461749.png)
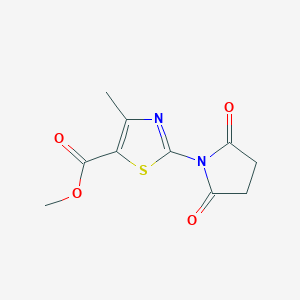
![3-(4-Chlorophenyl)-7-(4-(2-(3-methoxyphenoxy)ethyl)piperazin-1-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2461751.png)
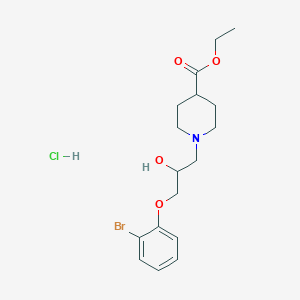
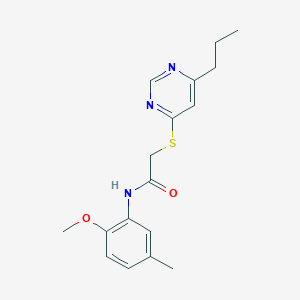
![3-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazole](/img/structure/B2461755.png)
![{1-[(2-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine hydrochloride](/img/structure/B2461759.png)
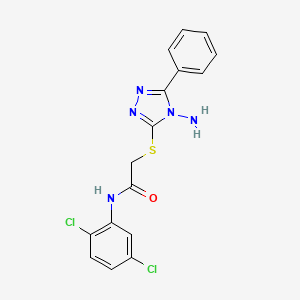
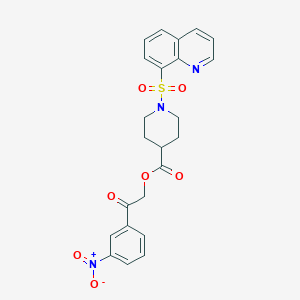
![3-[(Methylamino)methyl]pentan-3-ol](/img/structure/B2461763.png)
